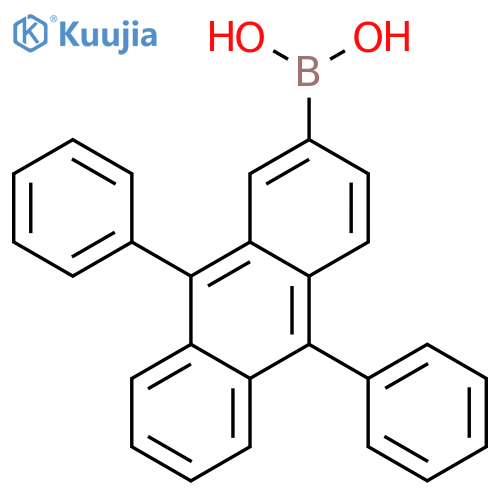

Cas no 597553-98-5 ((9,10-Diphenylanthracen-2-yl)boronic acid)

597553-98-5 structure

商品名:(9,10-Diphenylanthracen-2-yl)boronic acid

CAS番号:597553-98-5

MF:C26H19BO2

メガワット:374.238867044449

MDL:MFCD16621110

CID:68458

PubChem ID:354333244

(9,10-Diphenylanthracen-2-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (9,10-Diphenylanthracen-2-yl)boronic acid

- 9,10-Diphenylanthracene-2-boronic Acid (contains varying amounts of Anhydride)

- B-(9,10-Diphenyl-2-anthracenyl)boronic acid

- 9,10-DIPHENYLANTHRACEN-2-YLBORONIC ACID

- 9,10-diphenylanthracene-2-boronic acid

- MVUDLJXJTYSUGF-UHFFFAOYSA-N

- (9,10-diphenyl-2-anthryl)boronic acid

- AK141263

- AX8281453

- (9,10-Diphenyl-2-anthracenyl)boronic acid

- MFCD16621110

- AKOS022173071

- 9,10-diphenylanthracene-2-yl boronic acid

- AS-76102

- SCHEMBL824262

- (9,10-Diphenylanthracen-2-yl)boronicacid

- AMY18622

- SB66882

- FT-0726197

- 597553-98-5

- CS-0168427

- D4647

- DTXSID50631121

- C16050

- DB-072688

-

- MDL: MFCD16621110

- インチ: 1S/C26H19BO2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17,28-29H

- InChIKey: MVUDLJXJTYSUGF-UHFFFAOYSA-N

- ほほえんだ: O([H])B(C1C([H])=C([H])C2=C(C3C([H])=C([H])C([H])=C([H])C=3[H])C3=C([H])C([H])=C([H])C([H])=C3C(C3C([H])=C([H])C([H])=C([H])C=3[H])=C2C=1[H])O[H]

計算された属性

- せいみつぶんしりょう: 374.14800

- どういたいしつりょう: 374.1478100g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 29

- 回転可能化学結合数: 3

- 複雑さ: 525

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

じっけんとくせい

- 密度みつど: 1.28

- ふってん: 569.6±60.0 °C at 760 mmHg

- フラッシュポイント: 298.3±32.9 °C

- PSA: 40.46000

- LogP: 5.00680

- じょうきあつ: 0.0±1.6 mmHg at 25°C

(9,10-Diphenylanthracen-2-yl)boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H315+H319

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(9,10-Diphenylanthracen-2-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB474349-1 g |

9,10-Diphenylanthracene-2-boronic acid (contains varying amounts of Anhydride); . |

597553-98-5 | 1g |

€252.60 | 2023-07-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D871451-200mg |

9,10-Diphenylanthracene-2-boronic Acid |

597553-98-5 | 97%, | 200mg |

572.40 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4647-200mg |

(9,10-Diphenylanthracen-2-yl)boronic acid |

597553-98-5 | contains varying amounts of Anhydride | 200mg |

¥395.0 | 2022-06-10 | |

| abcr | AB474349-200 mg |

9,10-Diphenylanthracene-2-boronic acid (contains varying amounts of Anhydride); . |

597553-98-5 | 200mg |

€88.80 | 2023-07-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4647-200mg |

(9,10-Diphenylanthracen-2-yl)boronic acid |

597553-98-5 | contains varying amounts of Anhydride | 200mg |

¥395.0 | 2023-03-22 | |

| Aaron | AR00EBT4-100mg |

B-(9,10-Diphenyl-2-anthracenyl)boronic acid |

597553-98-5 | 95% | 100mg |

$5.00 | 2025-01-24 | |

| Aaron | AR00EBT4-5g |

B-(9,10-Diphenyl-2-anthracenyl)boronic acid |

597553-98-5 | 95% | 5g |

$91.00 | 2023-12-13 | |

| A2B Chem LLC | AG67388-250mg |

B-(9,10-Diphenyl-2-anthracenyl)boronic acid |

597553-98-5 | 95% | 250mg |

$8.00 | 2024-04-19 | |

| A2B Chem LLC | AG67388-1g |

B-(9,10-Diphenyl-2-anthracenyl)boronic acid |

597553-98-5 | 95% | 1g |

$15.00 | 2024-04-19 | |

| 1PlusChem | 1P00EBKS-1g |

B-(9,10-Diphenyl-2-anthracenyl)boronic acid |

597553-98-5 | 95% | 1g |

$16.00 | 2024-04-22 |

(9,10-Diphenylanthracen-2-yl)boronic acid 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

597553-98-5 ((9,10-Diphenylanthracen-2-yl)boronic acid) 関連製品

- 5122-94-1([1,1'-Biphenyl]-4-ylboronic acid)

- 870774-29-1(3-(2-Naphthyl)phenylboronic Acid)

- 917380-58-6(Boronic acid, B-(6-phenyl-1-pyrenyl)-)

- 372521-91-0((4-Phenylnaphthalen-1-yl)boronic acid)

- 881913-20-8([3-(naphthalen-1-yl)phenyl]boronic acid)

- 334658-75-2((10-Phenylanthracen-9-yl)boronic acid)

- 597554-03-5(10-(2-Naphthyl)anthracene-9-boronic Acid)

- 4151-80-8(BPDA)

- 870774-25-7((4-(naphthalen-1-yl)phenyl)boronic acid)

- 918655-03-5(4-(Naphthalen-2-yl)phenylboronic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬